![molecular formula C17H15NS B2598071 4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 64789-02-2](/img/structure/B2598071.png)

4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

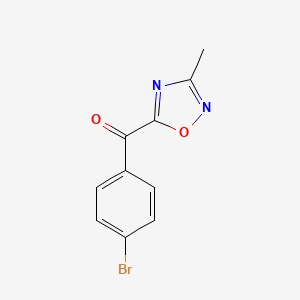

Antitumor and Antimicrobial Activities

Quinoline derivatives containing sulfur are notable for their wide range of biological activities, including antitumor, antimicrobial, analgesic, and antioxidant effects. These compounds have been synthesized through reactions involving 2-chloro-4-methylquinolines, leading to the formation of various bis-quinoline derivatives. Such derivatives have shown potential in anti-stress therapy and as fluorophores for studying biological systems, highlighting their versatility in scientific research I. Aleksanyan & L. Hambardzumyan, 2014.

Antileukotrienic Agents

The synthesis of specific quinoline derivatives, such as VUFB 20609 and VUFB 20584, has been explored for their potential as antileukotrienic drugs. These compounds, synthesized under particular conditions to overcome low reactivity challenges, were tested for in-vitro cytotoxicity and antiplatelet activity. Preliminary results indicated significant inhibition of arachidonic acid-induced platelet aggregation, suggesting their utility in medical research focused on inflammatory diseases J. Jampílek et al., 2004.

Wine Oxidation Studies

In the context of wine chemistry, quinoline derivatives have been used to study oxidative processes. Specifically, the reactions between 4-methyl-1,2-benzoquinone and various wine nucleophiles have been quantified, providing insights into the oxidative loss of varietal thiols. Such studies are crucial for understanding wine preservation and the impact of oxidation on wine quality, underscoring the application of quinoline derivatives in food chemistry M. Nikolantonaki & A. Waterhouse, 2012.

Coordination Chemistry

Quinoline-based monothioether ligands have been utilized to synthesize novel discrete silver(I) coordination architectures. These studies involve adjusting intramolecular Ag⋯Ag distances and complex structures through ligand modifications and variations of counter anions. The research demonstrates the potential of quinoline derivatives in designing metal complexes with specific structural properties, relevant in materials science and coordination chemistry Rui‐Feng Song et al., 2003.

Cancer Drug Development

Quinoline and its analogs play a significant role in cancer drug discovery due to their anticancer activities and mechanisms of action. These compounds, through various modifications, have shown efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, demonstrating their importance in developing new cancer therapies V. Solomon & H. Lee, 2011.

Eigenschaften

IUPAC Name |

4-methyl-2-(4-methylphenyl)sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NS/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-3-4-6-16(15)18-17/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNPUITSPIUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)

![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)